7-chloro-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzoxazepine precursor with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group . The chlorinated phenyl group can be introduced through a substitution reaction using a chlorinated phenyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group or to modify the benzoxazepine ring.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and compounds with methanesulfonyl or chlorinated phenyl groups. Examples include:
- 7-CHLORO-5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- 7-CHLORO-5-METHANESULFONYL-N-[2-(4-METHOXYPHENYL)ETHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity. The presence of the methanesulfonyl group and the chlorinated phenyl group may confer unique properties, such as increased stability or specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClN2O4S2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-chloro-N-(2-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-26-17-6-4-3-5-13(17)20-18(22)16-9-10-21(27(2,23)24)14-11-12(19)7-8-15(14)25-16/h3-8,11,16H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
VUCFXSYKZVJFNC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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